N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822743
InChI: InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19)
SMILES:
Molecular Formula: C14H10Cl2N2O4
Molecular Weight: 341.1 g/mol

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

CAS No.:

Cat. No.: VC14822743

Molecular Formula: C14H10Cl2N2O4

Molecular Weight: 341.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide -

Specification

Molecular Formula C14H10Cl2N2O4
Molecular Weight 341.1 g/mol
IUPAC Name N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide
Standard InChI InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19)
Standard InChI Key UNGXZSHOGCXDDQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

Introduction

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide is a complex organic compound featuring a benzamide structure with a dichlorophenyl group attached to the nitrogen atom of the amide. This compound is characterized by the presence of a methoxy group at the para position and a nitro group at the meta position relative to the amide bond. The unique arrangement of these substituents contributes to its distinct chemical properties and potential biological activities.

Synthesis Methods

The synthesis of N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, including:

  • Step 1: Preparation of the benzamide core.

  • Step 2: Introduction of the dichlorophenyl group.

  • Step 3: Addition of the methoxy and nitro groups.

Optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yield and purity.

Biological Activities

Research indicates that N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide may exhibit various biological activities:

  • Enzyme Inhibition: It can act as an inhibitor of specific enzymes due to its electrophilic nature.

  • Receptor Interactions: Potential interactions with nucleophilic sites on proteins.

  • Lipophilicity: Enhanced by the presence of methoxy and nitro groups, potentially improving bioavailability.

Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Compound NameStructureKey Features
N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamideC14H10Cl2N2O3Contains dichlorophenyl and methyl groups
N-(3-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamideC15H14ClN2O3Features a chloro group and methyl substitution
N-(3,5-dichlorophenyl)-2-nitrobenzamideC13H9Cl2N2O3Different positioning of chlorine atoms
N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamideC14H12ClN2O3Lacks dichloro substitution but retains nitro

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide is distinct due to its specific substitution pattern, influencing both chemical reactivity and biological activity.

Potential Applications

This compound has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may be used in drug development.

  • Material Science: Its unique chemical properties make it suitable for various material applications.

Further research is necessary to fully explore these possibilities.

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